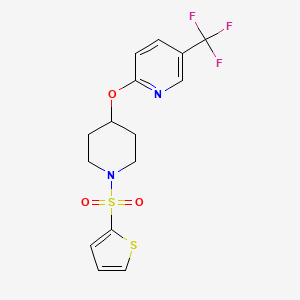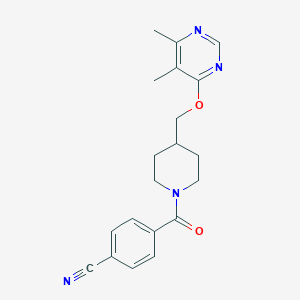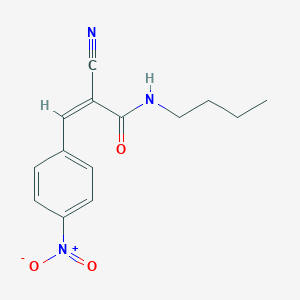![molecular formula C18H14FN5O2S B2963238 2-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(呋喃-2-基甲基)乙酰胺 CAS No. 893910-16-2](/img/structure/B2963238.png)
2-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(呋喃-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .Chemical Reactions Analysis
This compound has been synthesized using various chemical reactions . For instance, it has been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex due to its structure . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用
放射性配体与 PET 成像
2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列化合物,包括与 2-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(呋喃-2-基甲基)乙酰胺密切相关的分子,已被合成用于选择性地使用正电子发射断层扫描 (PET) 对转运蛋白 (18 kDa) 进行成像。这些化合物,特别是 DPA-714,设计有一个用于氟-18 标记的氟原子,从而能够进行体内成像。合成涉及简单的单步过程,并提供高放射化学收率和纯度,使其适用于成像神经炎症过程和潜在的癌症 (Dollé 等人,2008)。
神经炎症 PET 成像
一系列与 2-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(呋喃-2-基甲基)乙酰胺相关的吡唑并[1,5-a]嘧啶,显示出作为转运蛋白 18 kDa (TSPO) 配体的潜力,TSPO 是神经炎症的早期生物标志物。这些衍生物对 TSPO 显示出亚纳摩尔亲和力,并用氟-18 进行放射性标记。它们通过体外放射自显影和 PET 成像在神经炎症啮齿动物模型中的生物分布显示出显着的脑摄取,证实了它们作为神经炎症研究的体内 PET 放射性示踪剂的适用性 (Damont 等人,2015)。
A2A 腺苷受体的分子探针
吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物,包括那些与 2-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(呋喃-2-基甲基)乙酰胺在结构上相关的衍生物,已被开发为 A2A 腺苷受体的高亲和力拮抗剂。这些化合物用各种基团进行功能化,包括用于氟-18 并入的氟丙基基团,使它们可用作研究 A2A 腺苷受体相关疾病的药理学探针 (Kumar 等人,2011)。
作用机制
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound acts as an antagonist of the Histamine H1 receptor . It binds to these receptors and blocks their activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical events that lead to symptoms of allergies.
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine-mediated signaling pathway . By blocking the activation of this receptor, the compound inhibits the downstream effects of histamine, including vasodilation, bronchoconstriction, and increased vascular permeability, which are typical responses in allergic reactions.
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
By blocking the Histamine H1 receptor, the compound reduces the physiological responses to histamine, thereby alleviating symptoms of allergies. This includes a decrease in inflammation and itching, which are common symptoms of conditions like urticaria (hives) and allergic rhinitis .
未来方向
属性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-12-3-5-13(6-4-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-2-1-7-26-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBQBKSSHIUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)


![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2963168.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)


